molecular formula C29H42O7 B1249282 Spirofungin A

Spirofungin A

カタログ番号: B1249282
分子量: 502.6 g/mol
InChIキー: ZUPXAYGYALHVSA-ZTRNFXHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Spirofungin A is a secondary metabolite isolated from the bacterium Streptomyces violaceusniger Tü 4113, identified as a polyketide featuring a complex spiroketal structure . This antifungal antibiotic exhibits significant biological activity, particularly against yeasts, and demonstrates more moderate effects on filamentous fungi . The compound's molecular target has been identified as isoleucyl-tRNA synthetase (IleRS), a key enzyme in protein synthesis, with studies reporting an IC50 value of 564.5 ng/mL for this inhibition . This mechanism underpins its value as a tool for studying fungal cell biology and protein biosynthesis pathways. The intricate structure of Spirofungin A has made it a compelling subject for synthetic organic chemistry, leading to formal total syntheses and the preparation of various derivatives to explore structure-activity relationships . These efforts have confirmed and refined the originally proposed stereochemistry of the spiroketal core . As a research reagent, Spirofungin A is useful for microbiological studies, investigating modes of antifungal action, and exploring the biochemical function of IleRS. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

特性

分子式

C29H42O7

分子量

502.6 g/mol

IUPAC名

(2E,4S,5S,6E,8E)-10-[(2R,3S,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid

InChI

InChI=1S/C29H42O7/c1-19(6-10-24(30)21(3)9-13-27(31)32)7-11-25-22(4)14-16-29(35-25)17-15-23(5)26(36-29)12-8-20(2)18-28(33)34/h6-10,12-13,18,21-26,30H,11,14-17H2,1-5H3,(H,31,32)(H,33,34)/b10-6+,12-8+,13-9+,19-7+,20-18+/t21-,22-,23-,24-,25+,26-,29-/m0/s1

InChIキー

ZUPXAYGYALHVSA-ZTRNFXHBSA-N

異性体SMILES

C[C@H]1CC[C@]2(CC[C@@H]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)C)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O

正規SMILES

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)C)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O

同義語

spirofungin A
spirofungin-A

製品の起源

United States

準備方法

Spiroketal Core Construction

The spiroketal core was assembled via a thermodynamically controlled cyclization of dihydroxyketone 13 , yielding a 1.53:1 mixture of spiroketals 44 and 45 under acidic conditions (pH 2, 40°C). The major product (44 ) corresponded to the natural configuration, stabilized by anomeric effects and minimized steric hindrance.

Side Chain Elaboration

  • Weinreb Amide Coupling : Intermediate 10 was converted to Weinreb amide 8 , enabling iterative chain elongation through alkyne 9 and vinyl boronate 5 .

  • Stille Cross-Coupling : A palladium-catalyzed Stille coupling between spiroketal stannane 15 and alkenyl iodide 16 established the C15–C16 bond with >95% stereoretention.

  • Wittig Olefination : Final introduction of the C1–C9 triene acid utilized a Wittig reaction, affording the conjugated system in 82% yield.

The synthesis concluded in 31 linear steps with an overall yield of 7.9%, demonstrating feasibility but highlighting inefficiencies in spiroketal stereocontrol.

Hydrogen-Bond Directed Spiroketalization by Lynch et al. (2011)

Lynch et al. addressed stereochemical challenges by exploiting intramolecular hydrogen bonding during spiroketal formation.

Key Synthetic Innovations

  • Cross-Metathesis : Olefin cross-metathesis between allylic alcohol 18 and acrylate 19 generated the spiroketal precursor 20 with >90% E-selectivity.

  • Hydrogen-Bond Control : Cyclization of diol 21 under mild acidic conditions (PPTS, CH₂Cl₂) favored spiroketal 4 in a 13:1 ratio due to a stabilizing 1,5-alkyne–oxygen interaction.

Stereochemical Outcomes

The hydrogen-bonding network in 4 preorganized the transition state, enabling axial protonation and yielding the desired spiroketal with 92% diastereomeric excess. This method reduced reliance on thermodynamic equilibration, improving scalability.

Structural Reassignment via Synthetic Spiroacetal Fragments

Synthetic studies by Kiyota et al. (2006) and Rizzacasa et al. (2010) revised Spirofungin A’s originally proposed structure.

C15 Epimer Synthesis

  • Thermodynamic vs. Kinetic Control : Cyclization of dihydroxyketone 30 under kinetic conditions (BF₃·OEt₂) produced spiroacetal 31 (C15R), whereas thermodynamic control (HCl/MeOH) yielded 32 (C15S).

  • NMR Correlation : Comparison of synthetic 31 and natural Spirofungin A’s NMR spectra confirmed the C15R configuration, necessitating structural revision.

Comparative Analysis of Synthetic Routes

ParameterShimizu et al. (2005)Lynch et al. (2011)Kiyota/Rizzacasa (2006–2010)
Longest Linear Steps 312822 (fragment synthesis)
Overall Yield 7.9%12.3%N/A (fragment)
Spiroketal Control ThermodynamicHydrogen-bond directedKinetic/thermodynamic
Key Reaction Stille couplingCross-metathesisAldol condensation

Q & A

Q. What is the natural source of Spirofungin A, and how does its microbial origin influence its structural characteristics?

Spirofungin A is produced by Streptomyces violaceus niger Tü 4113, a soil-dwelling actinobacterium. The strain's metabolic environment contributes to the formation of its spiroketal core, a hallmark structural feature linked to antifungal activity. Secondary metabolites from this strain often exhibit stereochemical complexity due to enzymatic tailoring during biosynthesis .

Q. What key structural features define Spirofungin A, and how do they correlate with its biological function?

Spirofungin A contains a 6,6-spiroketal core with a (15S) configuration, critical for its antifungal properties. The spiroketal moiety enables conformational rigidity, enhancing target binding (e.g., isoleucyl-tRNA synthetase inhibition). Comparative studies with its epimer, Spirofungin B (15R), reveal stereochemistry-dependent bioactivity differences .

Q. Which spectroscopic techniques are essential for characterizing Spirofungin A, and what analytical challenges arise?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are pivotal. For example, ¹H NMR of Spirofungin A shows distinct signals at δ 0.035 (s, 3H) and δ 198.5 (¹³C), while IR reveals absorption bands for hydroxyl and carbonyl groups. Discrepancies between calculated (482.3032) and observed (482.3) mass values necessitate high-resolution mass spectrometry (HRMS) validation .

Advanced Research Questions

Q. How do thermodynamic vs. kinetic conditions influence the synthesis of Spirofungin A’s spiroketal core?

The spiroketal core is synthesized via acid-catalyzed cyclization, where thermodynamic control favors the more stable equatorial conformation (e.g., Spirofungin A’s 15S configuration), while kinetic pathways may yield epimeric byproducts like Spirofungin B (15R). Solvent polarity and temperature are critical for steering selectivity, as demonstrated in PPTS/MeOH-mediated reactions .

Q. What strategies address contradictions in stereochemical assignments of Spirofungin analogs using NMR data?

Conflicting NOE (nuclear Overhauser effect) correlations or coupling constants in epimers (e.g., Spirofungin A vs. B) are resolved through 2D NMR (COSY, HSQC) and comparative analysis with synthetic standards. Computational modeling (DFT) further validates preferred conformations, such as Spirofungin A’s axial spiroketal orientation .

Q. How can enantioselective synthesis of Spirofungin A be optimized to improve yield and stereopurity?

Key steps include zirconocene-mediated alkene cyclization (75% yield) and iodine-promoted spiroketalization. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Pd(II) systems) enhance enantiomeric excess. Recent advances in Cp₂ZrHCl/I₂ protocols reduce byproduct formation .

Q. What mechanistic insights underpin Spirofungin A’s inhibition of isoleucyl-tRNA synthetase?

Competitive inhibition assays using radiolabeled isoleucine and tRNA demonstrate Spirofungin A’s binding affinity (Ki values via Lineweaver-Burk plots). Structural analogs with modified spiroketal cores show reduced activity, confirming the moiety’s role in enzyme active-site interaction .

Q. How do fermentation conditions of Streptomyces violaceus niger impact Spirofungin A production?

Media optimization (carbon/nitrogen sources), aeration, and stress inducers (e.g., metal ions) are evaluated via HPLC quantification. Transcriptomic analysis identifies biosynthetic gene clusters (e.g., polyketide synthases) upregulated under high-yield conditions .

Methodological Guidelines

  • Synthetic Protocols : Use flame-dried glassware under inert gas for moisture-sensitive steps (e.g., tin tetrachloride reactions). Monitor reactions via TLC (Rf = 0.29 in AcOEt/hexanes) and purify via flash chromatography .
  • Bioactivity Testing : Employ broth microdilution assays (CLSI guidelines) against Candida albicans to determine minimum inhibitory concentrations (MICs). Compare results with structurally related spiroketals to establish structure-activity relationships .

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